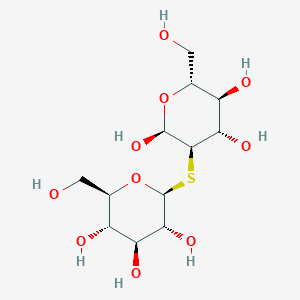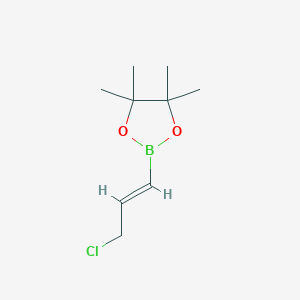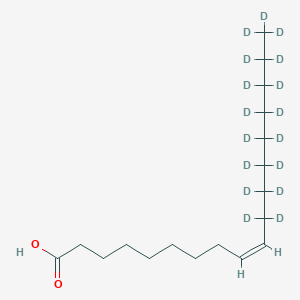
1-Fluor-2-Naphthaldehyd
Übersicht
Beschreibung
1-fluoro-2-naphthaldehyde is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a fluorine atom at the first position and an aldehyde group at the second position on the naphthalene ring. This compound is widely used in various fields, including organic synthesis, pharmaceutical development, and scientific research.
Synthetic Routes and Reaction Conditions:
Diazotization and Fluorination: The preparation of 1-fluoronaphthalene-2-carbaldehyde typically involves the diazotization of 1-naphthylamine followed by fluorination. The process includes reacting 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acidic medium to obtain a diazonium salt. .
Industrial Production: The industrial production method involves similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-fluoro-2-naphthaldehyde has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Material Science: It is used in the development of new materials with unique properties.
Environmental Research: It is employed in studies related to environmental monitoring and pollutant analysis.
Wirkmechanismus
Target of Action
It is known to participate in aromatic nucleophilic substitution (snar) reactions .
Mode of Action
1-Fluoro-2-naphthaldehyde participates in aromatic nucleophilic substitution (SNAr) reactions . These reactions proceed via a concerted mechanism, forming a single transition state . The presence of a formyl group is essential for the reaction to take place .
Biochemical Pathways
Snar reactions are important in organic chemistry as they result in the formation of chemically important c-c, c-s, and c-o bonds .
Action Environment
The environment significantly affects the action of 1-fluoro-2-naphthaldehyde. The introduction of solvent increases the activation energy barrier, indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase, then in DMSO, followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for aromatic nucleophilic substitution of fluorine .
Analyse Chemischer Reaktionen
1-fluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Vergleich Mit ähnlichen Verbindungen
1-fluoro-2-naphthaldehyde can be compared with other similar compounds, such as:
1-Fluoronaphthalene: This compound lacks the aldehyde group and is primarily used in organic synthesis and material science.
1-Chloronaphthalene: Similar to 1-fluoronaphthalene, but with a chlorine atom instead of fluorine. It has different reactivity and applications.
1-Bromonaphthalene: Contains a bromine atom instead of fluorine, leading to different chemical properties and uses.
1-fluoro-2-naphthaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-fluoronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUQMKWNNQMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570034 | |
| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143901-96-6 | |
| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does Density Functional Theory (DFT) provide about the reactivity of 1-Fluoronaphthalene-2-carbaldehyde in aromatic nucleophilic substitution (SNAr) reactions?
A1: The research paper [] utilizes DFT calculations to investigate the SNAr reaction of 1-Fluoronaphthalene-2-carbaldehyde with methylthiolate ion. The study focuses on understanding how the reaction proceeds in the gas phase and in various solvents (protic and aprotic). The findings provide insights into the reaction mechanism, transition state structures, and the influence of solvent environment on the reaction energetics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)



![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)






